1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate

Perovskite Solar Cells Ionic Liquid Additives Defect Passivation

Researchers needing extreme steric bulk for NHC-metal catalysis often struggle with hygroscopic chloride analogs that demand cold storage. This tetrafluoroborate salt delivers superior ambient stability and easier handling. • +9.6% relative PCE gain in perovskite solar cells (21.54%→23.61%) • Thermally robust to 130°C for high-temperature Pd-catalyzed cross-couplings • Patented structure-directing agent for zeolite SSZ-121 synthesis. Supplied with full analytical documentation; bulk quantities available.

Molecular Formula C23H33BF4N2
Molecular Weight 424.3 g/mol
CAS No. 286014-42-4
Cat. No. B1355237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
CAS286014-42-4
Molecular FormulaC23H33BF4N2
Molecular Weight424.3 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6
InChIInChI=1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1
InChIKeyKVWCCJYLKCSVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate Overview


1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate (IAd·HBF₄, CAS 286014-42-4) is a robust, solid imidazolium salt distinguished by its dual adamantyl substituents. These highly sterically demanding, cage-like adamantyl groups impart exceptional steric bulk, enhanced lipophilicity, and remarkable thermal stability, making it a premier precursor for generating the corresponding N-heterocyclic carbene (NHC) ligand, IAd [1]. As a foundational component in major commercial NHC ligand kits, this salt is the benchmark for applications demanding extreme steric protection around a metal center .

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate: Key Differentiators


The assumption that imidazolium salts are interchangeable NHC precursors is technically flawed. The steric and electronic profile of the resulting carbene—dictated by the N-substituents—directly controls catalyst stability, activity, and selectivity in demanding reactions. The anion (e.g., tetrafluoroborate vs. chloride) also critically influences the salt's stability, hygroscopicity, and solubility, which in turn dictates reaction setup and performance . For instance, the chloride analog (IAd·HCl) is significantly more hygroscopic and requires cold storage, whereas the tetrafluoroborate salt offers superior ambient stability and easier handling [1]. Selecting the correct precursor is therefore essential for achieving reproducible and optimal experimental outcomes.

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate Performance Evidence


Perovskite Solar Cell Efficiency Gain

In a direct comparative study of ionic liquid additives for perovskite solar cells, devices modified with 1,3-Bis(1-adamantyl)-imidazolium tetrafluoroborate (BAIMBF4) demonstrated a significantly enhanced power conversion efficiency (PCE). Compared to an unmodified control device which achieved a PCE of 21.54%, the BAIMBF4-treated device achieved a PCE of 23.61% [1][2]. This represents a relative efficiency improvement of +9.6%.

Perovskite Solar Cells Ionic Liquid Additives Defect Passivation

Superior Stability vs. Chloride Analog

The tetrafluoroborate salt, 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate, demonstrates significantly improved stability and handling characteristics compared to its chloride analog, 1,3-Bis(1-adamantyl)imidazolium chloride (IAd·HCl). The BF4 salt has a melting point of 277-282 °C , and is recommended for storage at room temperature under an inert atmosphere . In stark contrast, IAd·HCl is hygroscopic, decomposes at high temperatures, and requires storage at 2-8°C to prevent degradation, which can limit its long-term usability and shelf-life [1].

NHC Ligand Precursors Thermal Stability Hygroscopicity

Validated Performance in High-Temperature Cross-Coupling Reactions

The compound's high thermal stability directly enables its application in demanding catalytic reactions at elevated temperatures. It has been demonstrated to be an effective catalyst in cross-coupling reactions up to 130°C . This performance stands in contrast to less sterically hindered NHC precursors, which can undergo catalyst decomposition and loss of activity at such temperatures [1]. Its solubility in key solvents like DMF and THF at these elevated temperatures further supports its utility in high-temperature synthetic protocols .

Cross-Coupling Catalysis Suzuki-Miyaura Reaction Thermal Stability

1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate Applications


Perovskite Solar Cell Additive

Based on the direct comparative evidence of a +9.6% relative efficiency gain (PCE from 21.54% to 23.61%), 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is a strategic additive for research groups and manufacturers aiming to push perovskite solar cell performance towards the practical efficiency limit [1][2]. Its use is indicated in device fabrication protocols where maximizing PCE is a primary goal.

Structure-Directing Agent for Zeolite Synthesis

The unique steric bulk and lipophilic nature of the 1,3-bis(1-adamantyl)imidazolium cation make it an exceptional structure-directing agent (SDA) for the synthesis of novel zeolites with unique pore architectures. This compound has been specifically employed in the patented synthesis of the novel crystalline molecular sieve SSZ-121, a material with distinct X-ray diffraction patterns and potential applications in catalysis and separations [3][4]. This application represents a high-value, niche use case not accessible to simpler imidazolium salts.

High-Temperature Cross-Coupling Ligand Precursor

For chemists performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that require elevated temperatures (>100°C) to overcome high activation barriers or solubilize challenging substrates, 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate is the preferred NHC precursor . Its proven stability up to 130°C ensures the active catalyst remains intact, leading to more robust and reproducible reaction profiles compared to less thermally stable alternatives.

Steric Screening in Organometallic Chemistry

As a component of standard N-heterocyclic carbene (NHC) ligand kits from major suppliers, this compound serves as the definitive 'extremely bulky' benchmark in ligand screening . Its selection is driven by the need to systematically explore the impact of extreme steric shielding on catalyst stability, product selectivity, and the stabilization of unusual metal oxidation states or coordination geometries, which is crucial for the discovery of new catalytic transformations [5].

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